5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid is a heterocyclic organic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like TBHP and I2 are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(pyridin-2-yl)amides, while substitution reactions could introduce different functional groups onto the pyridine or imidazole rings.
Scientific Research Applications
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole and pyridine rings allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid is unique due to its dual ring structure, which combines the properties of both imidazole and pyridine. This duality enhances its reactivity and potential for forming diverse chemical interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methyl-2-(6-methylpyridin-3-yl)-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-4-8(5-12-6)10-13-7(2)9(14-10)11(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
QPOXTWRELVEBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=C(N2)C)C(=O)O |
Origin of Product |
United States |
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